molecular formula C6H7BrN2O2 B2741797 4-Bromo-5-methoxy-2-methylpyridazin-3(2H)-one CAS No. 186792-13-2

4-Bromo-5-methoxy-2-methylpyridazin-3(2H)-one

Cat. No.: B2741797
CAS No.: 186792-13-2
M. Wt: 219.038
InChI Key: HSDCWFJCXPJONV-UHFFFAOYSA-N
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Description

4-Bromo-5-methoxy-2-methylpyridazin-3(2H)-one is a heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-methoxy-2-methylpyridazin-3(2H)-one typically involves the bromination of 5-methoxy-2-methylpyridazin-3(2H)-one. This can be achieved using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming more complex structures or introducing additional functional groups.

    Reduction: Reduction reactions could be used to modify the compound, such as reducing the bromine atom to a hydrogen atom.

    Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

Chemistry

In chemistry, 4-Bromo-5-methoxy-2-methylpyridazin-3(2H)-one can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology and Medicine

The compound may have potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. Its structure suggests it could interact with biological targets, making it a candidate for drug discovery and development.

Industry

In industry, such compounds can be used in the production of materials with specific properties, such as polymers or dyes. Their unique chemical properties can be exploited to create products with desired characteristics.

Mechanism of Action

The mechanism of action of 4-Bromo-5-methoxy-2-methylpyridazin-3(2H)-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, and affecting biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-methylpyridazin-3(2H)-one
  • 5-Methoxy-2-methylpyridazin-3(2H)-one
  • 4-Chloro-5-methoxy-2-methylpyridazin-3(2H)-one

Uniqueness

4-Bromo-5-methoxy-2-methylpyridazin-3(2H)-one is unique due to the presence of both bromine and methoxy groups, which can influence its reactivity and interactions. This combination of functional groups can make it particularly useful in specific synthetic applications or as a precursor to other compounds.

Properties

IUPAC Name

4-bromo-5-methoxy-2-methylpyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O2/c1-9-6(10)5(7)4(11-2)3-8-9/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSDCWFJCXPJONV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=C(C=N1)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4,5-Dibromo-2-methyl-3(2H)-pyridazinone (20 g, Maybridge Chemical Company) was cooled in an ice bath and treated successively with methanol (200 mL) and sodium methoxide (12 mL of a 30% solution in methanol). The ice bath was removed and the reaction was allowed to stir at 23° C. for 3 h. The methanol was removed by evaporation at reduced pressure. The residue was partitioned between dichloromethane and water. The organic layer was dried over magnesium sulfate and concentrated to provide the desired product 17 g as a whim solid melting at 146°-147° C. 1 H NMR (CDCl3): 7.7 (1H), 4.0 (3H), 3.8 (3H).
Quantity
20 g
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reactant
Reaction Step One
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sodium methoxide
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reactant
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[Compound]
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solution
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0 (± 1) mol
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reactant
Reaction Step Two
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0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two

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